5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining indolinone and thioxothiazolidinone moieties, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivatives under acidic or basic conditions.
Bromination: The indolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Thioxothiazolidinone Formation: The brominated indolinone is reacted with a thioamide and an appropriate aldehyde or ketone under reflux conditions to form the thioxothiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indolinone moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- 3-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one stands out due to its specific substitution pattern and the presence of both indolinone and thioxothiazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
618081-46-2 |
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Molecular Formula |
C22H27BrN2O2S2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-3-5-7-9-13-25-21(27)19(29-22(25)28)18-16-14-15(23)10-11-17(16)24(20(18)26)12-8-6-4-2/h10-11,14H,3-9,12-13H2,1-2H3/b19-18- |
InChI Key |
QKQUDZCSPUMAMO-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCCC)SC1=S |
Origin of Product |
United States |
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